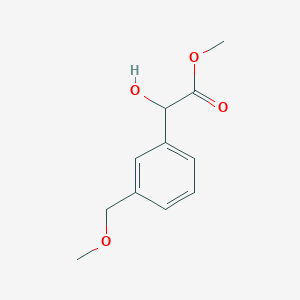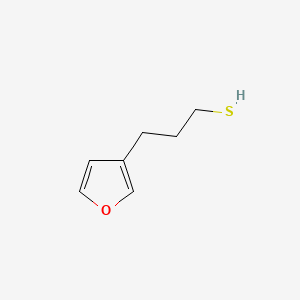
3-(Furan-3-yl)propane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Furan-3-yl)propane-1-thiol is an organic compound that features a furan ring attached to a propane-1-thiol group This compound is of interest due to its unique chemical structure, which combines the aromatic properties of the furan ring with the reactivity of the thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-3-yl)propane-1-thiol typically involves the reaction of furan derivatives with thiol-containing compounds. One common method is the nucleophilic substitution reaction where a furan derivative reacts with a thiol in the presence of a base. The reaction conditions often include solvents like tetrahydrofuran (THF) and catalysts such as sodium hydride (NaH) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of the compound by continuously feeding reactants into a reactor and collecting the product. This approach can improve yield and reduce production time compared to batch synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(Furan-3-yl)propane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The furan ring can be reduced under specific conditions to form tetrahydrofuran derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are typical.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furan derivatives depending on the reactants used.
Scientific Research Applications
3-(Furan-3-yl)propane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive thiol group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Furan-3-yl)propane-1-thiol involves its interaction with various molecular targets through its thiol group. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethanethiol: Similar structure but with the thiol group attached to a methylene bridge.
Furan-3-ylmethanethiol: Similar structure but with the thiol group attached directly to the furan ring.
Thiophene-3-ylmethanethiol: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
The presence of the furan ring provides aromatic stability, while the thiol group offers a site for various chemical modifications .
Properties
Molecular Formula |
C7H10OS |
|---|---|
Molecular Weight |
142.22 g/mol |
IUPAC Name |
3-(furan-3-yl)propane-1-thiol |
InChI |
InChI=1S/C7H10OS/c9-5-1-2-7-3-4-8-6-7/h3-4,6,9H,1-2,5H2 |
InChI Key |
DMBYZKRHFSYGLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=C1CCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


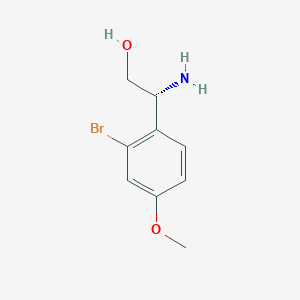
![tert-butyl N-[(5,5-dimethylmorpholin-3-yl)methyl]carbamate](/img/structure/B13593667.png)
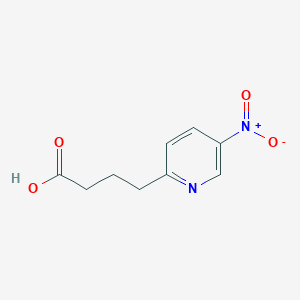

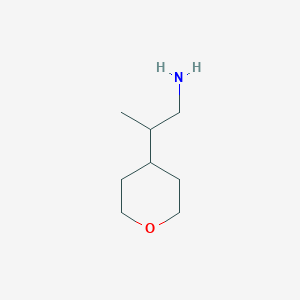
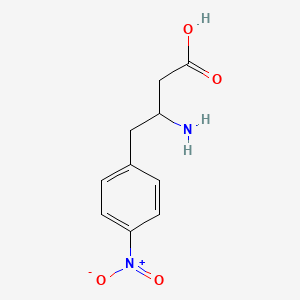
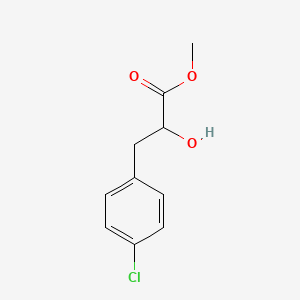
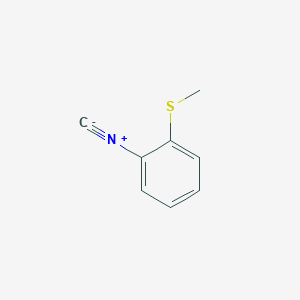
![1-[2-Chloro-4-(difluoromethyl)phenyl]methanaminehydrochloride](/img/structure/B13593702.png)
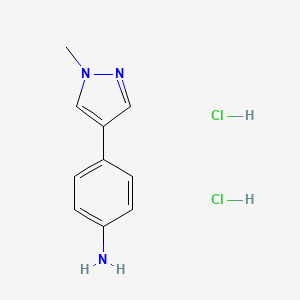
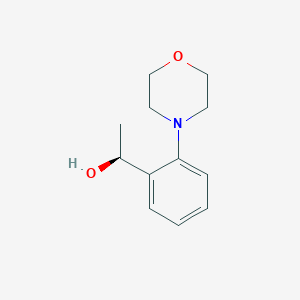
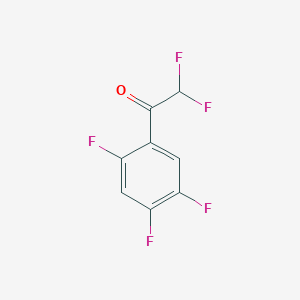
![3-{2-[2-(Dimethylamino)ethyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid](/img/structure/B13593738.png)
